1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring fused with a benzothiazole moiety, substituted with fluorine atoms at positions 4 and 6
Mechanism of Action
While the specific mechanism of action for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is not mentioned in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Future Directions
The future directions for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their antibacterial potential . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives could play a significant role in this regard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of Fluorine Atoms: Fluorination at positions 4 and 6 can be achieved using selective fluorinating agents under controlled conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Coupling of Benzothiazole and Pyrrolidine Rings: The final step involves coupling the benzothiazole and pyrrolidine rings under suitable reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound can be used in developing new materials with desirable properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms also enhances its stability and potential interactions with biological targets .
Properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-6-3-8(13)10-9(4-6)17-11(14-10)15-2-1-7(16)5-15/h3-4,7,16H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMKIKRKMVAEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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